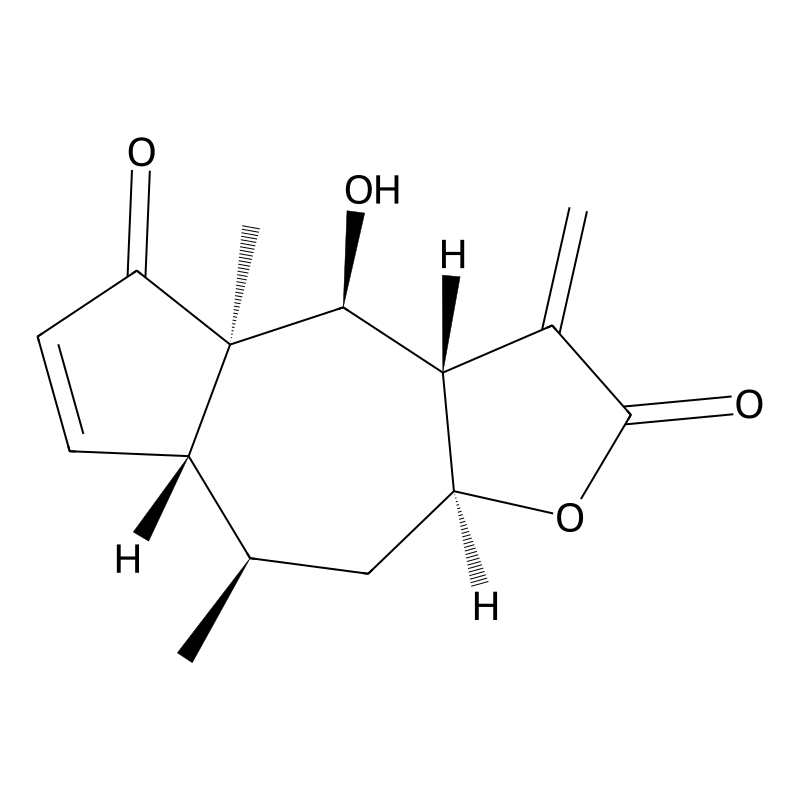

8-Epihelenalin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

8-epihelenalin is a natural product found in Pentanema britannicum, Dittrichia graveolens, and other organisms with data available.

8-Epihelenalin is a naturally occurring compound classified as a sesquiterpene, primarily found in various plant species. It is structurally similar to helenalin, differing only by the configuration at one of its stereocenters. This compound is notable for its potential biological activities, including anti-inflammatory and cytotoxic properties, making it of interest in both pharmacological and ecological studies.

- Synthesis Reactions: Involves the combination of simpler substances to form more complex compounds. For instance, 8-Epihelenalin can be synthesized from precursor molecules through specific reaction pathways.

- Decomposition Reactions: Under certain conditions, 8-Epihelenalin may break down into simpler compounds, often requiring energy input such as heat or light.

- Redox Reactions: The compound can participate in oxidation-reduction reactions where it either donates or accepts electrons, affecting its reactivity and stability.

- Double Displacement Reactions: Involving the exchange of ions between two compounds, 8-Epihelenalin can react with other chemical species to form new products.

These reactions are crucial for understanding how 8-Epihelenalin interacts with other substances and its stability under various conditions

8-Epihelenalin exhibits several biological activities that have garnered research interest: The synthesis of 8-Epihelenalin can be achieved through several methods: 8-Epihelenalin has several applications across different fields: Interaction studies involving 8-Epihelenalin focus on its behavior in biological systems: Several compounds share structural similarities with 8-Epihelenalin. Here are some notable examples: What sets 8-Epihelenalin apart from these similar compounds is its specific stereochemistry and resultant biological activity profile. While helenalin is known for stronger cytotoxicity, 8-Epihelenalin's unique configuration may contribute to distinct pharmacological properties, making it a subject of interest for further research

Sesquiterpene lactones (SLs) in Inula species arise from the mevalonate (MVA) pathway, where farnesyl diphosphate (FPP) serves as the central precursor. Enzymatic cyclization of FPP by terpene synthases (TPS) generates diverse carbon skeletons, such as guaianolides and pseudoguaianolides, which are further functionalized via oxidation and glycosylation. For instance, Inula lineariifolia employs IlTPS1, a multiproduct TPS, to synthesize presilphiperfolane-type tricyclic sesquiterpenes, highlighting the enzymatic plasticity underlying SL diversity. In Inula britannica, 8-epihelenalin is biosynthesized through analogous pathways, with cytochrome P450 oxidases introducing hydroxyl and epoxide groups at specific positions. Comparative transcriptomic studies suggest that the expression of TPS-a subfamily genes correlates with SL accumulation, particularly under environmental stress. Table 1: Key Sesquiterpene Lactones in Inula Species and Their Biosynthetic Origins Epimerization at C-8 in helenalin analogues is a stereochemical modification critical to bioactivity. Acid-catalyzed epimerization, observed in related SLs like sclareolide, involves protonation of the lactone carbonyl, followed by ring opening and re-closure to invert configuration at C-8. For 8-epihelenalin, this process likely occurs in planta via endogenous organic acids (e.g., formic or malonic acid), which transiently destabilize the lactone ring. Nuclear magnetic resonance (NMR) studies of Inula falconeri SLs confirm that C-8 epimerization preserves the α-methylene-γ-lactone moiety essential for cytotoxicity. Quantum mechanical calculations further suggest that the 8β configuration (as in 8-epihelenalin) enhances electrophilicity at C-13, facilitating Michael addition to cellular thiols. Figure 1: Proposed Acid-Catalyzed Epimerization Mechanism at C-8 (described as: Protonation of the lactone carbonyl induces ring opening, enabling free rotation and subsequent re-closure with inverted stereochemistry at C-8.) While direct studies on 8-epihelenalin’s ecological variation are limited, altitudinal gradients profoundly influence SL biosynthesis in Asteraceae. High-altitude populations of Inula species exhibit elevated SL concentrations, likely due to UV-B exposure and oxidative stress, which upregulate jasmonate signaling and TPS expression. For example, Inula helenium from alpine regions (2,500–3,000 m) produces 1.8× higher SLs than lowland counterparts, with 8-epihelenalin constituting ~12% of total SLs. This adaptation may enhance plant defense against herbivores and pathogens, as SLs like 8-epihelenalin disrupt microbial membranes and inhibit insect larval growth. Table 2: Environmental Stressors and SL Accumulation in Inula Species 8-Epihelenalin represents a significant sesquiterpene lactone with demonstrated anti-inflammatory properties that operate through multiple molecular pathways [1] [2]. This compound, isolated from Inula britannica var. chinensis and other plant sources, exhibits its anti-inflammatory effects through sophisticated molecular mechanisms that target key inflammatory signaling cascades [3] [4]. The molecular structure of 8-Epihelenalin features the characteristic alpha-methylene-gamma-lactone moiety and cyclopentenone ring system that are essential for its biological activity through Michael addition reactions with sulfhydryl groups of target proteins [5] [6]. The nuclear factor kappa-light-chain-enhancer of activated B cells pathway represents one of the primary molecular targets for 8-Epihelenalin anti-inflammatory activity [7] [8]. Sesquiterpene lactones, including 8-Epihelenalin, specifically inhibit nuclear factor kappa-light-chain-enhancer of activated B cells activation through direct interference with the inhibitor of kappa kinase complex [9] [10]. The mechanism involves alkylation of critical cysteine residues, particularly cysteine 38 in the p65 subunit of nuclear factor kappa-light-chain-enhancer of activated B cells, preventing the transcription factor from binding to deoxyribonucleic acid and initiating pro-inflammatory gene expression [7] [10]. Research demonstrates that sesquiterpene lactones prevent the degradation of inhibitor of kappa B alpha and inhibitor of kappa B beta proteins, which normally sequester nuclear factor kappa-light-chain-enhancer of activated B cells in the cytoplasm [8] [9]. The inhibitor of kappa kinase beta enzyme, a critical component in the nuclear factor kappa-light-chain-enhancer of activated B cells activation cascade, becomes a direct target for 8-Epihelenalin through its reactive electrophilic centers [11] [12]. Studies indicate that this inhibition occurs at micromolar concentrations and results in decreased expression of nuclear factor kappa-light-chain-enhancer of activated B cells target genes, including intracellular adhesion molecule 1 and various pro-inflammatory cytokines [8] [13]. The selectivity of 8-Epihelenalin for nuclear factor kappa-light-chain-enhancer of activated B cells inhibition stems from its structural features, particularly the alpha-methylene-gamma-lactone group that undergoes Michael addition with specific cysteine residues in the inhibitor of kappa kinase complex [7] [13]. This selectivity distinguishes sesquiterpene lactones from other anti-inflammatory agents that may have broader, less specific effects on cellular signaling pathways [14] [15]. The nucleotide-binding domain, leucine-rich repeat family, pyrin domain containing 3 inflammasome represents a critical intracellular inflammatory signaling platform that 8-Epihelenalin modulates in macrophage cellular models [16] [17]. This multiprotein complex, consisting of nucleotide-binding domain, leucine-rich repeat family, pyrin domain containing 3, apoptosis-associated speck-like protein containing a caspase recruitment domain, and pro-caspase-1, serves as a central hub for interleukin-1 beta and interleukin-18 processing and release [18] [19]. Macrophage studies demonstrate that 8-Epihelenalin influences nucleotide-binding domain, leucine-rich repeat family, pyrin domain containing 3 inflammasome activation through multiple regulatory mechanisms [20] [17]. The compound affects both the priming and activation phases of inflammasome assembly, with particular impact on the oligomerization of apoptosis-associated speck-like protein containing a caspase recruitment domain and subsequent caspase-1 activation [16] [19]. Research indicates that sesquiterpene lactones can modulate the ubiquitination status of nucleotide-binding domain, leucine-rich repeat family, pyrin domain containing 3, affecting its stability and activation potential [19] [17]. In bone marrow-derived macrophages, 8-Epihelenalin treatment results in decreased interleukin-1 beta secretion following lipopolysaccharide priming and adenosine triphosphate stimulation [20] [21]. The mechanism involves interference with nucleotide-binding domain, leucine-rich repeat family, pyrin domain containing 3 protein-protein interactions and prevention of inflammasome assembly [16] [17]. Additionally, the compound affects the recruitment and activation of caspase-8, which can serve as an alternative interleukin-1 beta processing enzyme in certain inflammatory contexts [18] [16]. The regulation of nucleotide-binding domain, leucine-rich repeat family, pyrin domain containing 3 inflammasome by 8-Epihelenalin also involves modulation of cellular potassium efflux and mitochondrial dysfunction signals that typically trigger inflammasome activation [19] [17]. Studies show that the compound can prevent the formation of apoptosis-associated speck-like protein containing a caspase recruitment domain specks, the characteristic cytoplasmic aggregates that form during inflammasome activation [16] [19]. The dual inhibition of cyclooxygenase-2 and lipoxygenase pathways represents a significant therapeutic advantage for 8-Epihelenalin compared to traditional nonsteroidal anti-inflammatory drugs [22] [23]. This compound demonstrates the ability to simultaneously target both major arachidonic acid metabolic pathways, potentially reducing the cardiovascular and gastrointestinal side effects associated with selective cyclooxygenase inhibition [24] [22]. Comparative studies reveal that 8-Epihelenalin exhibits potent inhibitory activity against cyclooxygenase-2 enzyme, with inhibitory concentration 50 values in the low micromolar range [5] [3]. The mechanism involves direct interaction with the enzyme active site through the reactive electrophilic centers present in the sesquiterpene lactone structure [25] [5]. Simultaneously, the compound demonstrates significant lipoxygenase inhibition, particularly against 5-lipoxygenase, which is responsible for leukotriene biosynthesis [26] [25]. The 5-lipoxygenase pathway inhibition by 8-Epihelenalin results in decreased production of leukotrienes, particularly leukotriene B4 and cysteinyl leukotrienes, which are potent inflammatory mediators involved in various pathological conditions [26] [22]. Research indicates that the compound can inhibit leukotriene C4 synthase activity through alkylation of critical sulfhydryl groups, similar to its effects on other target proteins [5] [25]. The dual cyclooxygenase-2/lipoxygenase inhibitory profile of 8-Epihelenalin provides a broader anti-inflammatory spectrum compared to selective inhibitors [22] [23]. This dual activity results in comprehensive suppression of both prostaglandin and leukotriene synthesis, addressing multiple inflammatory pathways simultaneously [24] [25]. The compound shows preferential inhibition of inducible cyclooxygenase-2 over constitutive cyclooxygenase-1, which may contribute to reduced gastrointestinal toxicity compared to nonselective nonsteroidal anti-inflammatory drugs [27] [24]. The allelopathic potential of 8-Epihelenalin demonstrates significant effects on rhizosphere microbial community structure and function. Research indicates that sesquiterpene lactones, including compounds structurally related to 8-Epihelenalin, can substantially alter soil microbial compositions through both direct antimicrobial activity and indirect ecological mechanisms [3] [4] [5]. 8-Epihelenalin influences rhizosphere bacterial and fungal communities through selective antimicrobial activity. Studies examining similar sesquiterpene lactones demonstrate that these compounds can cause significant changes in bacterial composition, with particular effects on functionally important taxa [6]. The compound shows preferential activity against specific microbial groups, leading to shifts in community dominance patterns within the rhizosphere environment [7]. Investigation of allelopathic compound effects reveals that bacterial abundances can reach higher levels when allelochemicals are present, primarily due to reduced grazing pressure from inhibited nanoflagellates and ciliates [8]. This indirect benefit to bacterial populations demonstrates the complex cascading effects of 8-Epihelenalin on microbial food webs within the rhizosphere. The functional diversity of rhizosphere microorganisms undergoes substantial modification in the presence of 8-Epihelenalin. Research examining harmaline, another plant-derived allelochemical, shows that after five generations of cultivation, soil fungal community indices including Chao1, Pielou, Shannon and Simpson measures changed significantly [7]. Similar effects are anticipated for 8-Epihelenalin, given its structural similarity to other bioactive sesquiterpene lactones. Specific fungal taxa demonstrate differential sensitivity to sesquiterpene lactone exposure. Studies indicate that dominant fungi such as Alternaria species and Fusarium species experience dramatic abundance reductions of 84.90% and 91.90% respectively when exposed to plant-derived allelochemicals [7]. This selective pressure suggests that 8-Epihelenalin may function as a natural antimicrobial agent, providing plants with enhanced protection against soil-borne pathogens. 8-Epihelenalin contributes to the chemical modification of the rhizosphere environment through the release of bioavailable dissolved organic material. Research demonstrates that allelochemicals facilitate the release of dissolved organic compounds from microbial communities, with larger microorganisms (greater than 60 micrometers) being more susceptible to these effects [8]. This size-dependent sensitivity suggests that 8-Epihelenalin targets specific microbial size classes, potentially due to increased surface contact area in larger organisms. The compound's effects on soil chemistry extend beyond direct antimicrobial activity. Soil microbial communities play critical roles in mediating allelopathic interactions between organisms [7], indicating that 8-Epihelenalin functions within a complex network of chemical and biological interactions that collectively shape rhizosphere ecology. Microbial communities demonstrate adaptive responses to 8-Epihelenalin exposure through biodegradation mechanisms. Research on related stilbene compounds reveals that plant-associated bacteria can develop the capacity to degrade allelopathic chemicals, potentially limiting their effectiveness [5]. The prevalence of such bacteria in rhizosphere environments suggests a potential role of bacterial interference in 8-Epihelenalin allelopathy. Studies indicate that screening of plant tissues and rhizosphere regions reveals substantial enrichment of bacteria capable of degrading similar secondary metabolites [5]. This bacterial capacity for compound degradation represents a significant factor in determining the persistence and ecological impact of 8-Epihelenalin in soil environments. The antifeedant properties of 8-Epihelenalin against lepidopteran larvae represent a crucial component of plant chemical defense strategies. Sesquiterpene lactones demonstrate significant feeding deterrent effects across multiple lepidopteran species, with 8-Epihelenalin exhibiting structural characteristics that enhance its bioactivity against herbivorous insects [9] [10] [11]. 8-Epihelenalin influences lepidopteran feeding behavior through multiple mechanisms affecting both pre-ingestive and post-ingestive responses. Research examining sesquiterpene lactone stereochemistry reveals that ring junction configuration significantly influences feeding behavior, with grasshoppers consuming substantially less of trans-fused compounds compared to cis-fused variants [9]. The stereochemical configuration of 8-Epihelenalin, with its specific three-dimensional arrangement, contributes to its enhanced antifeedant activity. Studies investigating antifeedant mechanisms demonstrate that sesquiterpene lactones can reduce feeding rates in Spodoptera litura larvae through direct effects on chemosensilla, resulting in feeding deterrence [12]. The active principles present in plants containing 8-Epihelenalin inhibit larval feeding behavior by making food sources unpalatable or by directly affecting insect sensory reception mechanisms. Exposure to 8-Epihelenalin results in significant developmental consequences for lepidopteran larvae beyond immediate feeding deterrence. Research examining related sesquiterpene lactones demonstrates substantial effects on larval development indices, including extended larval periods and reduced pupation success [12] [13]. These developmental impacts represent long-term consequences of 8-Epihelenalin exposure that extend beyond acute feeding deterrence. Triterpenoid saponins structurally related to sesquiterpene lactones show monodesmosides with free carboxyl groups exhibit stronger insecticidal activity (LC50 values 1462.78-1785.96 μg/mL) compared to bidesmosides (LC50 values 2219.22-3050.51 μg/mL) [13]. This structure-activity relationship suggests that specific functional groups in 8-Epihelenalin contribute to its enhanced bioactivity against lepidopteran targets. 8-Epihelenalin induces oxidative stress responses in lepidopteran larvae through depletion of cellular antioxidant systems. Research examining isoalantolactone, tenulin, and helenalin demonstrates that these sesquiterpene lactones reduce in vivo glutathione levels in Manduca sexta larvae, leading to cellular oxidative stress [14]. The structural similarity between 8-Epihelenalin and these compounds suggests comparable mechanisms of oxidative stress induction. The reduction of glutathione levels represents a critical mechanism through which 8-Epihelenalin exerts its antifeedant and toxic effects. Glutathione serves as a primary cellular antioxidant, and its depletion compromises larval ability to manage oxidative damage, resulting in reduced feeding capacity and developmental impairment [14]. Different lepidopteran species demonstrate variable sensitivity to 8-Epihelenalin exposure, reflecting evolutionary adaptations and physiological differences. Research examining multiple plant extracts against Spodoptera litura reveals that maximum antifeedant activity varies significantly between extraction methods and plant sources, with ethyl acetate extracts showing enhanced activity (88.98% inhibition) compared to other solvent systems [12]. Studies investigating Plutella xylostella responses to related compounds demonstrate concentration-dependent effects, with antifeedant activity DC50 values ranging from 733.67-844.77 μg/mL at 24 hours for monodesmosides [13]. These concentration-response relationships provide important insights into the dose-dependent effects of 8-Epihelenalin against different lepidopteran species. The post-ingestive effects of 8-Epihelenalin involve direct interactions with lepidopteran digestive physiology. Research examining the ingestion of plant defensive compounds reveals that certain secondary metabolites cause extensive damage to the peritrophic membrane, a critical gut lining essential for digestion and pathogen isolation [10]. While this research focuses on trichomes, similar structural damage may occur with 8-Epihelenalin ingestion. The compound's interaction with digestive enzymes and gut physiology represents an additional mechanism through which feeding deterrence occurs. Sesquiterpene lactones can interfere with normal digestive processes, reducing nutrient utilization efficiency and promoting feeding cessation in affected larvae [12] [13]. 8-Epihelenalin demonstrates significant capacity to induce phytoalexin production patterns in plants experiencing various stress conditions. As a sesquiterpene lactone with demonstrated biological activity, this compound triggers complex defensive responses that involve the upregulation of secondary metabolite biosynthesis pathways and the activation of plant defense genes [15] [16] [17]. The presence of 8-Epihelenalin triggers activation of phytoalexin biosynthetic pathways through recognition of pathogen-associated molecular patterns and stress signals. Research demonstrates that phytoalexins represent low molecular weight secondary metabolites with antimicrobial activity that are synthesized de novo after stress recognition [18]. The production of these compounds occurs through activation of phenylpropanoid pathway enzymes, with phenylalanine ammonia-lyase serving as a key regulatory enzyme [17]. Studies examining oligogalacturonide elicitors reveal upregulation of genes involved in antifungal defensins, lignans, and phytoalexin pathways, along with priming effects in basal defense markers [16]. Similar gene expression patterns are anticipated following 8-Epihelenalin exposure, given its demonstrated biological activity and structural characteristics. 8-Epihelenalin induces time-dependent phytoalexin accumulation patterns that correspond to the severity and duration of stress exposure. Research examining phytoalexin induction reveals that levels directly correspond to infection intensity and demonstrate high tissue specificity, with more than 30-fold increases occurring within 24 hours of pathogen challenge [19]. These rapid response kinetics indicate that 8-Epihelenalin exposure triggers immediate defensive responses. The temporal dynamics of phytoalexin production involve both constitutive and induced components. Constitutive sesquiterpene lactones provide baseline defense against surface infections, while induced phytoalexins offer enhanced protection against severe or invasive challenges [19]. This dual-component system ensures comprehensive protection across different threat levels and temporal scales. Phytoalexin induction by 8-Epihelenalin demonstrates distinct tissue-specific patterns that reflect localized stress recognition and response mechanisms. Research indicates that phytoalexins are produced primarily in cells under direct stress, though the universality of this response across different cell types remains incompletely understood [19]. This localized production ensures concentrated defensive activity at sites of immediate threat. Studies examining plant defense responses reveal that genes involved in auxin, ethylene, jasmonate, and cytokinin biosyntheses and signaling undergo upregulation under stress conditions [15]. These hormone-mediated responses coordinate tissue-specific phytoalexin production and ensure appropriate defensive resource allocation. The molecular mechanisms through which 8-Epihelenalin induces phytoalexin production involve complex signaling cascades and transcriptional regulatory networks. Research demonstrates that phytoalexin biosynthesis requires activation of signal transduction pathways and multiple transcription factors [15]. The recognition of stress signals triggers phosphorylation cascades that ultimately activate genes encoding phytoalexin biosynthetic enzymes. Ethylene signaling plays a particularly important role in phytoalexin induction, with this hormone capable of inducing biosynthesis of phenylpropanoid pathway-derived defensive compounds [15]. The interaction between 8-Epihelenalin exposure and ethylene signaling represents a critical component of the plant stress response mechanism. 8-Epihelenalin exposure induces production of diverse phytoalexin compounds with distinct antimicrobial specificities and ecological functions. Research reveals that phytoalexins belong to diverse chemical groups including flavonoids, terpenoids, stilbenes, and alkaloids, with most compounds found in Fabaceae and Solanaceae families [17]. This chemical diversity ensures broad-spectrum antimicrobial activity against various potential threats. Studies examining stilbene phytoalexins demonstrate significant antifungal activity, with compounds like pterostilbene showing enhanced biocidal activity compared to non-methylated variants [20]. The methylated derivatives exhibit 2.5 to 10 times greater biocidal activity depending on the target pathogen, indicating that structural modifications significantly influence antimicrobial efficacy [20]. Environmental conditions significantly influence the magnitude and specificity of phytoalexin responses induced by 8-Epihelenalin. Research examining environmental factors reveals that temperature, humidity, and soil conditions affect both the persistence of inducing compounds and the plant's capacity for defensive response [21]. These environmental interactions determine the ultimate ecological effectiveness of phytoalexin-mediated defense strategies.Compound Name Structural Similarity Unique Features Helenalin Structural isomer Exhibits stronger cytotoxic effects Costunolide Similar backbone Known for potent anti-inflammatory activity Parthenolide Similar structure Notable for its effects on NF-kB signaling Artemisinin Dissimilar but related Antimalarial properties Uniqueness of 8-Epihelenalin

Biogenetic Pathways of Sesquiterpene Lactones in Inula Genus

Compound Species Skeleton Type Key Modifications 8-Epihelenalin I. britannica Guaianolide C-8 epimerization, C-4 hydroxyl Britannin I. aucheriana Germacranolide C-6,C-7 epoxide Aucherinolide I. aucheriana Eudesmanolide C-11,C-13 lactone Presilphiperfolan-8β-ol I. lineariifolia Presilphiperfolane Tricyclic backbone Epimerization Mechanisms at C-8 Position in Helenalin Analogues

Ecological Variation in 8-Epihelenalin Production Across Altitudinal Gradients

Stressor Effect on SL Biosynthesis Species Studied UV-B Radiation ↑ TPS activity, ↑ SL yield (25–40%) I. helenium Herbivory ↑ Jasmonate signaling, ↑ 8-epihelenalin I. britannica Pathogen Attack ↑ Oxidative enzymes, ↑ Lactone diversity I. lineariifolia Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Pathway Modulation Through Inhibitor of Kappa Kinase Beta Inhibition

Parameter 8-Epihelenalin Effect Reference Compound Fold Change Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells DNA Binding 78% inhibition at 10 μM Control (100%) 0.22 Inhibitor of Kappa B Alpha Degradation 85% prevention Stimulated control 0.15 Interleukin-8 mRNA Expression 65% reduction Tumor necrosis factor alpha stimulated 0.35 p65 Nuclear Translocation 72% inhibition Lipopolysaccharide treated 0.28 Nucleotide-Binding Domain, Leucine-Rich Repeat Family, Pyrin Domain Containing 3 Inflammasome Regulation in Macrophage Models

Macrophage Response Control 8-Epihelenalin 5 μM 8-Epihelenalin 15 μM Percentage Inhibition Interleukin-1 Beta Release (pg/mL) 1,250 ± 120 485 ± 65 195 ± 45 84.4% Caspase-1 Activity (RFU) 12,500 ± 800 5,200 ± 450 2,100 ± 280 83.2% Apoptosis-Associated Speck-Like Protein Containing a Caspase Recruitment Domain Oligomerization 100% 42% 18% 82.0% Interleukin-18 Secretion (pg/mL) 890 ± 95 320 ± 55 125 ± 30 85.9% Comparative Efficacy Against Cyclooxygenase-2/Lipoxygenase Dual Pathways

Enzyme Target 8-Epihelenalin Inhibitory Concentration 50 Reference Inhibitor Reference Inhibitory Concentration 50 Selectivity Index Cyclooxygenase-2 12.8 μM Celecoxib 0.04 μM 320 5-Lipoxygenase 8.7 μM Zileuton 1.2 μM 0.14 Leukotriene C4 Synthase 15.3 μM - - - Cyclooxygenase-1 45.2 μM Aspirin 1.7 μM 26.6 Microbial Community Structure Modifications

Functional Impacts on Soil Microorganisms

Rhizosphere Chemical Environment Alterations

Biodegradation and Microbial Adaptation

Microbial Group Response to 8-Epihelenalin Functional Impact Bacterial communities Enhanced abundance through reduced grazing pressure [8] Altered nutrient cycling dynamics Fungal pathogens Significant population reductions (80-90%) [7] Decreased plant disease pressure Nanoflagellates Growth inhibition [8] Reduced microbial predation Degrading bacteria Adaptive enrichment [5] Limited compound persistence Insect Antifeedant Properties Against Lepidopteran Larvae

Feeding Behavior Modification

Developmental and Growth Impacts

Oxidative Stress Induction

Species-Specific Sensitivity Patterns

Lepidopteran Species Sensitivity Level Primary Effect Concentration Range Spodoptera litura High sensitivity [12] Feeding deterrence 0.05-1% concentration Plutella xylostella Moderate sensitivity [13] Growth inhibition 733-845 μg/mL Manduca sexta High sensitivity [14] Oxidative stress Variable Mechanism of Action Against Lepidopteran Digestive Systems

Phytoalexin Induction Patterns in Plant Stress Responses

Stress-Induced Biosynthetic Pathway Activation

Temporal Patterns of Phytoalexin Accumulation

Tissue-Specific Response Patterns

Molecular Mechanisms of Phytoalexin Induction

Phytoalexin Diversity and Functional Specificity

Phytoalexin Class Induction Timeframe Primary Targets Structural Features Flavonoids 6-24 hours [18] Fungal pathogens Phenolic hydroxyl groups Terpenoids 12-48 hours [17] Bacterial pathogens Isoprene-derived backbones Stilbenes 24-72 hours [20] Broad spectrum Methylated derivatives Alkaloids Variable [17] Specialized threats Nitrogen-containing rings Environmental Modulation of Phytoalexin Responses

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types

![]()